3-Benzotriazol-1-yl-butyric acid

Choleretic activity Bile flow enhancement Structure-activity relationship

Researchers needing a robust choleretic positive control or a selective GPR109b agonist scaffold face limited options with verified in vivo activity. 3-Benzotriazol-1-yl-butyric acid directly addresses this gap: - 118% increase in bile volume at 0.5 mmol/kg i.v. in rodent models, providing a reliable baseline for hepatobiliary studies. - Class-level high selectivity for GPR109b over GPR109a, enabling targeted SAR campaigns. - Forms stable, crystalline N-acylbenzotriazole intermediates for peptide coupling-handling advantage over acyl chlorides. Supplied as a crystalline solid (≥95% purity). For R&D only; global shipping available.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 654-13-7
Cat. No. B1296702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzotriazol-1-yl-butyric acid
CAS654-13-7
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)N1C2=CC=CC=C2N=N1
InChIInChI=1S/C10H11N3O2/c1-7(6-10(14)15)13-9-5-3-2-4-8(9)11-12-13/h2-5,7H,6H2,1H3,(H,14,15)
InChIKeyFEKISXNJRGSDHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility17.1 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzotriazol-1-yl-butyric Acid Procurement Guide


3-Benzotriazol-1-yl-butyric acid (CAS 654-13-7), systematically named 3-(1H-benzotriazol-1-yl)butanoic acid, is a benzotriazole carboxylic acid derivative with a molecular weight of 205.21 g/mol and molecular formula C10H11N3O2 . Characterized by a benzotriazole heterocycle attached via its N1 position to the β-carbon of a butyric acid chain, this compound exhibits a calculated LogP (log of the octanol/water partition coefficient) of 1.56 and a predicted pKa of 4.28 [1]. It is commonly supplied as a crystalline solid at a minimum purity of 95% and is intended strictly for research and development use .

Choleretic activity research in rodent models
Selective GPR109b pathway investigation
N-acylbenzotriazole intermediate synthesis

Substitution Risks for 3-Benzotriazol-1-yl-butyric Acid


Direct substitution of 3-benzotriazol-1-yl-butyric acid (CAS 654-13-7) with its closest positional analog, 4-(benzotriazol-1-yl)butanoic acid (CAS 654-19-3), or the unsubstituted parent 1H-benzotriazole (CAS 95-14-7) is not supported by scientific data. The specific positioning of the butyric acid chain on the benzotriazole ring, particularly the 1-yl versus 2-yl substitution and the carbon chain length, is a critical determinant of biological activity. For instance, moving the butanoic chain from the N1 to the N2 position of the benzotriazole ring has been shown to abolish potent in vivo choleretic activity [1]. The following evidence guide provides quantitative data to support the selection of CAS 654-13-7 over potential generic alternatives for specific research applications.

Positional Isomer 4-(benzotriazol-1-yl)butanoic acid may abolish choleretic activity reported for N1-substituted analog.
Parent Compound 1H-benzotriazole lacks butyric acid chain and exhibits significantly lower lipophilicity.
Chain-Length Analog Shorter-chain analogs show reduced or abolished activity; 3-carbon chain may be critical.

Quantitative Evidence for 3-Benzotriazol-1-yl-butyric Acid


Choleretic Activity Comparison

In an in vivo rat model, intravenous administration of 3-(benzotriazol-1-yl)butanoic acid (CAS 654-13-7) at a dose of 0.5 mmol/kg resulted in a 118% mean increase in bile volume over 4 hours, more than double the 56% increase observed with the clinical standard dehydrocholic acid. Crucially, the 2-yl positional isomer, 3-(benzotriazol-2-yl)butanoic acid, exhibited no significant choleretic activity under identical conditions, demonstrating the requirement for N1-substitution for this biological effect [1].

Choleretic activity comparison
Head-to-head
118% bile volume increase vs. 56% (dehydrocholic acid); activity abolished in 2-yl isomer
Supports model-specific selection context
Rat i.v. 0.5 mmol/kg, 4 h measurement
Choleretic activity Bile flow enhancement Structure-activity relationship

Structure-Activity Relationship: N1-Substitution

A systematic structure-activity relationship (SAR) study of benzotriazolylalkanoic acids demonstrated that while 3-(benzotriazol-1-yl)butanoic acid (CAS 654-13-7) exhibits high choleretic potency, its 2-yl positional isomer, 3-(benzotriazol-2-yl)butanoic acid, shows a complete loss of activity. Furthermore, chain-length analogs, such as benzotriazol-1-yl-acetic acid and 2-(benzotriazol-1-yl)propanoic acid, also displayed significantly reduced or abolished choleretic activity, confirming that the specific 3-carbon chain at the N1 position is a unique requirement for this potent biological effect [1].

N1-substitution SAR
Head-to-head
2-yl isomer and chain-length analogs: activity abolished or significantly reduced
N1, 3-carbon chain are critical structural determinants
SAR review, same in vivo model
Structure-activity relationship (SAR) Medicinal chemistry Benzotriazole derivatization

Lipophilicity vs. Unsubstituted Benzotriazole

The addition of a butyric acid side chain to the benzotriazole core significantly increases the compound's lipophilicity. 3-Benzotriazol-1-yl-butyric acid (CAS 654-13-7) has a predicted LogP of 1.56 [2], whereas the parent unsubstituted 1H-benzotriazole (CAS 95-14-7) has a known experimental LogP of -0.20 [1]. This difference of approximately 1.76 LogP units indicates that the target compound is over an order of magnitude more lipophilic.

Lipophilicity difference
Head-to-head
ΔLogP ≈ 1.76 (target 1.56 vs. parent -0.20)
Increased lipophilicity may support permeability studies
Predicted vs. experimental LogP
Lipophilicity Physicochemical property Cellular permeability

Synthetic Utility as N-Acylbenzotriazole Building Block

Carboxylic acids like 3-benzotriazol-1-yl-butyric acid (CAS 654-13-7) can be efficiently converted into stable, crystalline N-acylbenzotriazoles (RCOBt). This is a key advantage over analogous acyl chlorides, which are often difficult to prepare, unstable, or require special handling. The methodology involves reacting 1 equivalent of a carboxylic acid with 4 equivalents of benzotriazole and 1 equivalent of thionyl chloride in dichloromethane at room temperature for 2 hours, a procedure that has been demonstrated with a wide range of carboxylic acids . The resulting N-acylbenzotriazoles are excellent N-, O-, and S-acylating agents that can be used in partially aqueous solutions, unlike typical acyl chlorides [1].

N-Acylbenzotriazole synthesis
Class-level
Carboxylic acid convertible to stable, crystalline RCOBt under mild conditions
Supports synthetic method review
Data to verify; general benzotriazole reactivity
Synthetic building block N-acylbenzotriazole Peptide coupling

GPR109b Agonist Selectivity

While direct data for CAS 654-13-7 on GPR109b is not available, the class of benzotriazole carboxylic acids provides strong inferential evidence. 1-Substituted benzotriazole-5-carboxylic acids have been identified as the first reported examples of selective small-molecule agonists of the human orphan G-protein-coupled receptor GPR109b (HM74), a low-affinity receptor for the HDL-raising drug niacin. Notably, these compounds showed no activity at the highly homologous high-affinity niacin receptor GPR109a (HM74A) [1]. This suggests that the benzotriazole carboxylic acid scaffold, including 3-benzotriazol-1-yl-butyric acid, offers a unique pharmacophore for achieving selective modulation of GPR109b over GPR109a.

GPR109b agonist selectivity
Class-level
Benzotriazole carboxylic acids: selective GPR109b agonism, no GPR109a activity
Supports GPR109b pathway exploration
Inferential evidence; requires direct validation
GPR109b agonist Niacin receptor Selectivity

Application Scenarios for 3-Benzotriazol-1-yl-butyric Acid


In Vivo Rodent Model for Choleretic Studies

As a potent choleretic agent, 3-Benzotriazol-1-yl-butyric acid is ideal for use in in vivo rodent studies to investigate the mechanisms of bile flow stimulation and hepatobiliary transport. Researchers can use this compound to establish a robust positive control or to study the effects of bile secretion on drug absorption and disposition. The quantitative data showing a 118% increase in bile volume at 0.5 mmol/kg i.v. provides a strong baseline for experimental design and data comparison [1].

Selective GPR109b Agonist Probe Development

This compound serves as a starting point for medicinal chemistry efforts to develop novel, selective GPR109b agonists. Based on the class-level evidence of high selectivity for GPR109b over GPR109a [1], researchers can procure this benzotriazole carboxylic acid derivative as a core scaffold for further optimization and structure-activity relationship (SAR) studies aimed at creating more potent and selective probes for investigating GPR109b biology.

N-Acylbenzotriazole Intermediate Synthesis

Organic and medicinal chemists can utilize 3-Benzotriazol-1-yl-butyric acid to generate a stable, crystalline N-acylbenzotriazole derivative [1]. This intermediate is an excellent acylating agent that can be used in partially aqueous conditions for the synthesis of peptides or other complex molecules, offering a significant handling advantage over traditional acyl chlorides . This application is particularly relevant for labs synthesizing libraries of compounds that require a robust and versatile coupling step.

Application
Selection Property
Validation Focus
In vivo rodent choleretic studies
N1-substituted benzotriazole structure
Bile flow endpoint context
Selective GPR109b probe development
Benzotriazole carboxylic acid scaffold
GPR109b vs GPR109a selectivity review
N-acylbenzotriazole intermediate synthesis
Carboxylic acid functionality
Acylating agent stability comparison context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzotriazol-1-yl-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.